(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
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Overview
Description
“®-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1260593-39-2. It has a molecular weight of 215.25 and its IUPAC name is 1-tert-butyl 2-methyl (2R)-1,2-azetidinedicarboxylate . The compound is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 215.25 . It can exist in various physical forms such as liquid, solid, semi-solid, or lump . The compound is typically stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Organic Synthesis and Drug Development
Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, highlighting the significance of such compounds in developing pharmaceutical agents and other bioactive molecules. The review by Philip et al. (2020) on the applications of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines provides an overview of methodologies offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structural motifs are prevalent in many natural products and therapeutically relevant compounds, suggesting potential applications of "(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate" in similar contexts (Philip, Radhika, Saranya, & Anilkumar, 2020).
Environmental Science
The environmental fate and biodegradation of ether compounds, particularly those used as gasoline additives like MTBE (methyl tert-butyl ether), have been extensively studied due to their impact on groundwater contamination. While not directly related to "this compound," the methodologies and findings from these studies could provide insights into the environmental behavior, degradation pathways, and remediation strategies for similar compounds. Liu and Mabury's review (2020) on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds with tert-butyl groups, outlines the detection, sources of human exposure, and potential toxicity of these compounds, offering a framework for understanding the environmental and health implications of related chemicals (Liu & Mabury, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-azetidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725558 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260593-39-2 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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